molecular formula C14H21BO4S B1428330 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1436867-18-3

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1428330
M. Wt: 296.2 g/mol
InChI Key: QYCRDNHZAFCMDC-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TEPT) is a boronic acid derivative that has been studied for its potential applications in various scientific research fields. TEPT is a versatile compound, as it can be used in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling, click chemistry, and Heck-Matsuda reactions. It has also been used in the synthesis of complex molecules, such as polymers, pharmaceuticals, and dyes. In addition, TEPT has been studied for its biological properties, as it has been shown to have potential applications in drug discovery and development.

Scientific research applications

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds related to 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored in studies. For instance, the synthesis and crystal structure of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, have been detailed, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Inhibitory Activity Against Serine Proteases

Derivatives of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and shown to exhibit inhibitory activity against serine proteases, including thrombin. These findings suggest potential therapeutic applications in the modulation of serine protease activity (Spencer et al., 2002).

Electrochemical Properties

The electrochemical properties of sulfur-containing organoboron compounds, including a variant of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been examined. The study found that these compounds have a lower oxidation potential compared to their organoborane counterparts, which could be significant for applications in electrochemistry (Tanigawa et al., 2016).

Application in Fluorescence Detection

A 4-substituted pyrene derivative of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been designed and synthesized for the detection of H2O2 in living cells. This highlights its potential use in biological and medical imaging applications (Nie et al., 2020).

Lipogenic Inhibitor Synthesis

Novel derivatives of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized with potential as lipogenic inhibitors. These compounds have shown to suppress lipogenic gene expression in mammalian hepatocytes, indicating possible applications in lipid-related disorders (Das et al., 2011).

Synthesis of Boron Capped Polyenes

In another study, derivatives of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used to synthesize boron-containing polyene systems. These systems are potential intermediates for new materials in LCD technology and could have therapeutic applications in neurodegenerative diseases (Das et al., 2015).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-11(8-10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCRDNHZAFCMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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